molecular formula C14H20 B3207818 4-(4-Tert-butylphenyl)-1-butene CAS No. 1049130-91-7

4-(4-Tert-butylphenyl)-1-butene

Cat. No. B3207818
CAS RN: 1049130-91-7
M. Wt: 188.31 g/mol
InChI Key: GIWBANAGGDSFOG-UHFFFAOYSA-N
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Description

4-(4-Tert-Butylphenyl)-1-butene, also known as 4-tert-butylstyrene, is a synthetic organic compound belonging to the family of aromatic hydrocarbons. It is a colorless liquid with a pungent odor and low water solubility. It is used in a variety of applications, including industrial and laboratory synthesis, as well as in the manufacture of pharmaceuticals and other products. 4-tert-butylstyrene is an important intermediate in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic materials.

Scientific Research Applications

Polymer Synthesis and Modification

4-(4-Tert-butylphenyl)-1-butene is a compound that can be involved in the synthesis and modification of polymers. Its structural characteristics make it suitable for incorporation into polymers to modify their physical, chemical, or optical properties. For example, in the chemical recycling of poly(ethylene terephthalate) (PET), derivatives similar to this compound could potentially be used as intermediates or modifiers to alter the characteristics of recycled PET, enhancing its suitability for various applications (Karayannidis & Achilias, 2007).

Catalysis and Chemical Reactions

Compounds structurally related to this compound play a significant role in catalytic processes and chemical reactions. For instance, in the synthesis of methyl tert-butyl ether (MTBE), a widely used fuel additive, catalysts that may involve similar tert-butylphenyl structures have been studied for their efficiency and selectivity. The specific interactions and reactivity of such compounds make them valuable in optimizing reactions for better yields and product purity (Pulyalina et al., 2020).

Environmental Remediation

In environmental science, derivatives of this compound could potentially be utilized in processes aimed at remediation or pollution control. For example, in the treatment of water contaminated with organic pollutants, compounds with tert-butylphenyl groups might be used to design absorbents or catalysts for breaking down harmful substances. Their chemical properties could be tailored to target specific pollutants, offering a path towards more effective environmental cleanup methods (Yan et al., 2018).

Bioseparation and Biotechnology

In biotechnology, this compound and its analogs could find applications in the separation and purification of biomolecules. Through techniques such as three-phase partitioning, compounds featuring tert-butylphenyl groups might be employed to selectively isolate proteins, enzymes, or other bioactive molecules from complex mixtures. Their unique interactions with biological molecules can enhance the efficiency and specificity of bioseparation processes, facilitating the production of high-purity bioproducts (Yan et al., 2018).

Safety and Hazards

The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

A study on 2,4-Ditert butyl phenol, a related compound, suggests that it has potential medicinal properties and effectiveness against cancer cells. Further investigation and exploration of its potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

1-but-3-enyl-4-tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWBANAGGDSFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound I-2 can also be prepared by reacting 1-bromomethyl-4-(1,1-dimethylethyl)benzene with the Grignard reagent prepared from from 3-bromo-1-propene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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